molecular formula C11H15NO2S B1676386 Methiocarb CAS No. 2032-65-7

Methiocarb

Cat. No.: B1676386
CAS No.: 2032-65-7
M. Wt: 225.31 g/mol
InChI Key: YFBPRJGDJKVWAH-UHFFFAOYSA-N
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Preparation Methods

Scientific Research Applications

Agricultural Applications

Methiocarb is primarily used as an insecticide and molluscicide in various crops. Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function, leading to paralysis and death in target organisms.

Key Uses:

  • Crop Protection: this compound is effective against snails, slugs, and certain beetles in crops such as:
    • Berries
    • Cereals
    • Vegetable crops
    • Orchards
    • Pastures .
  • Home Gardening: It is also registered for use in home gardens to manage pest populations effectively.

Ecotoxicological Studies

Research has shown that this compound poses significant risks to non-target organisms, including aquatic life. A study utilizing the electro-Fenton process demonstrated that this compound can be degraded effectively in contaminated waters, significantly reducing its toxicity towards Daphnia magna, a common aquatic organism used for toxicity testing. The study reported a toxicity reduction of up to 468 times after treatment .

Case Study: Electro-Fenton Treatment

  • Initial Toxicity: this compound solutions showed high toxicity (EC50 values around 0.108%).
  • Post-Treatment Results: After electro-Fenton treatment, the EC50 increased to approximately 50.4%, indicating a substantial decrease in toxicity .

Regulatory Perspectives

This compound has undergone extensive evaluation by regulatory bodies due to its high acute toxicity. The Environmental Protection Agency (EPA) classifies it as highly toxic by oral ingestion and moderately toxic by inhalation . The Australian Pesticides and Veterinary Medicines Authority (APVMA) has reviewed this compound's safety and efficacy multiple times since its introduction in the early 1980s, identifying areas needing further research, particularly regarding its potential developmental neurotoxicity .

Toxicological Assessments

Numerous studies have assessed the toxicological profile of this compound. These studies indicate that while it is highly toxic to certain species, it does not appear to be carcinogenic or mutagenic in animals .

Findings from Toxicological Studies:

  • Cholinesterase Inhibition: this compound consistently inhibits cholinesterase activity across various studies, which is critical for understanding its neurotoxic potential.
  • Developmental Toxicity: Studies have indicated that offspring may be more sensitive to cholinesterase inhibition than adults, necessitating further investigation into developmental neurotoxicity .

Summary of Findings

The following table summarizes key findings related to this compound's applications and effects:

Application AreaKey FindingsReferences
Agricultural UseEffective against slugs and insects in various crops
EcotoxicologySignificant reduction in toxicity post-electro-Fenton treatment
Regulatory AssessmentHighly toxic; requires careful handling and application
Toxicological ProfileNon-carcinogenic; developmental neurotoxic potential noted

Biological Activity

Methiocarb is a carbamate insecticide and anti-slug agent known for its neurotoxic effects on insects and potential implications for non-target organisms, including mammals. This article reviews its biological activity, metabolism, toxicity, and environmental impact, drawing from various research studies and regulatory assessments.

This compound acts primarily as an acetylcholinesterase (AChE) inhibitor , disrupting the normal function of the nervous system in target organisms. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis or death in insects. The chemical structure of this compound allows it to penetrate biological membranes effectively, which contributes to its efficacy as an insecticide .

Metabolism and Toxicokinetics

Research indicates that this compound undergoes metabolic conversion in mammals. A study on rats demonstrated that this compound is not hydrolyzed by liver microsomes but is hydrolyzed in plasma to form metabolites such as methylthio-3,5-xylenol (MX) and this compound sulfoxide . The metabolism of this compound can significantly alter its biological activity:

Metabolite Activity
This compoundEstrogenic and antiandrogenic
This compound sulfoxideReduced activity
MXSimilar activity to this compound

The study found that both this compound and its hydrolysis products exhibit estrogen receptor agonistic activity, while their sulfoxide forms showed markedly decreased activities .

Toxicity Studies

Toxicological assessments have revealed several critical effects associated with this compound exposure:

  • Cholinesterase Inhibition : Acute toxicity studies indicate significant inhibition of AChE activity in both adult and offspring rats, with a no observed adverse effect level (NOAEL) established at 0.25 mg/kg body weight for short-term exposure .
  • Developmental Neurotoxicity : this compound has been flagged for potential developmental neurotoxicity, with evidence suggesting that juvenile organisms may be more sensitive to AChE inhibition than adults .
  • Genotoxicity : While in vitro studies suggest clastogenic potential, in vivo assessments have shown no significant genotoxic effects, leading experts to conclude a low concern for genotoxicity under typical exposure scenarios .

Case Studies

  • Bird Repellent Efficacy : Research conducted by the U.S. Fish and Wildlife Service demonstrated that this compound effectively reduces bird damage to crops such as corn and rice. However, the implications for non-target avian species remain a concern due to its neurotoxic properties .
  • Impact on Non-target Species : A study on the effects of repeated this compound applications on carabid beetles highlighted significant reductions in beetle activity, raising concerns about biodiversity impacts in agricultural settings .

Environmental Persistence and Degradation

This compound's environmental persistence has been evaluated through various studies. The degradation pathways indicate that while this compound can degrade over time due to microbial action and environmental factors, its metabolites may persist longer in soil and water systems. The half-life of this compound varies based on environmental conditions but is generally shorter in field conditions compared to laboratory settings .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting methiocarb and its metabolites in environmental samples, and how do their detection limits compare?

  • Methodology : Gas chromatography with pulsed flame photometric detection (GC-PFPD) is validated for this compound, this compound sulfoxide, and this compound sulfone analysis in crops, with detection limits ≤0.25 µg/L. Recovery rates and precision must be established via dichloromethane extraction protocols . For water-phase analysis, liquid chromatography with tandem mass spectrometry (LC-MS/MS) achieves quantification limits of 0.25 µg/L, though nominal concentrations may degrade by 34–50% within 96 hours in aquatic systems .

Q. How does this compound’s environmental persistence differ between soil and aquatic systems, and what factors influence its degradation?

  • Methodology : Monitor degradation kinetics using controlled greenhouse trials with crops (e.g., tomatoes, beans) under varying doses and environmental conditions. This compound sulfoxide is a dominant metabolite in plants, detected at 50–100% of applied doses, despite this compound’s classification as non-systemic. Use ANOVA to assess interactions between crop type, season, and application dose .

Q. What are the primary mechanisms of this compound-induced neurotoxicity in non-target organisms?

  • Methodology : Measure acetylcholinesterase (AChE) inhibition in model organisms (e.g., fish, insects). This compound reduces AChE activity by 58–59% at environmental concentrations (e.g., 50% nominal concentration in water), with carboxylesterase (CbE) inhibition observed at 42–44%. Pair enzymatic assays with histological analysis (e.g., gill damage categorization) to confirm systemic effects .

Advanced Research Questions

Q. How do this compound metabolites interact with microplastics to modulate toxicity in aquatic ecosystems?

  • Methodology : Co-expose organisms (e.g., brown trout) to this compound and polystyrene microplastics (PS-MP). Quantify bioaccumulation and synergistic effects via LC-MS/MS and proteotoxicity assays (e.g., Hsp70 levels). PS-MP does not alter this compound’s neurotoxicity but may enhance physical damage (e.g., gill lesions) .

Q. What experimental designs are optimal for resolving contradictions in this compound’s systemic vs. non-systemic distribution in plants?

  • Methodology : Conduct tracer studies using isotope-labeled this compound (e.g., this compound-d3) in seedlings. Analyze guttations, xylem sap, and leaf tissues via high-resolution mass spectrometry. Despite being labeled non-systemic, this compound sulfoxide is detected in corn seedlings, suggesting translocation via phloem .

Q. How does this compound inhibit CYP1A2 in humans, and what are implications for drug-metabolizing enzyme interactions?

  • Methodology : Use human liver microsomes to measure CYP1A2 inhibition kinetics (IC₅₀ = 0.71 µM). Validate metabolic interconversion between this compound and this compound sulfoxide via in vitro assays. Compare inhibition potency with other carbamates to assess clinical risks .

Q. What novel sorbents improve this compound extraction efficiency in food matrices, and how do they compare to traditional methods?

  • Methodology : Synthesize nano-sorbents (e.g., metal-organic frameworks) for solid-phase extraction. Validate performance using spiked food samples (e.g., fruits, grains) and compare recovery rates (e.g., 95–98%), detection limits (0.01 µg/kg), and precision (±5% RSD) against conventional methods like QuEChERS .

Q. Data Contradictions and Resolution Strategies

Q. Why do this compound residues in treated crops show high variability across studies, and how can experimental protocols standardize reporting?

  • Resolution : Discrepancies arise from differences in application methods (e.g., seed coating vs. foliar spray) and metabolite quantification. Standardize protocols by:

  • Reporting metabolite-specific recovery rates (e.g., this compound sulfoxide vs. sulfone) .
  • Including isotopically labeled internal standards (e.g., this compound-d3) to correct matrix effects .

Q. How to address conflicting evidence on this compound’s environmental "safety" despite its metabolite toxicity?

  • Resolution : Redefine risk assessments to include metabolites. For regulatory submissions:

  • Conduct longitudinal studies on metabolite accumulation in soil/water .
  • Use probabilistic modeling to estimate exposure thresholds for non-target species .

Q. Tables for Key Data

Parameter This compound This compound Sulfoxide This compound Sulfone
Detection Limit (GC-PFPD)0.25 µg/L0.25 µg/L0.25 µg/L
AChE Inhibition (IC₅₀)0.71 µMNot testedNot tested
Recovery Rate in Crops70–85%75–90%65–80%

Properties

IUPAC Name

(3,5-dimethyl-4-methylsulfanylphenyl) N-methylcarbamate
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InChI

InChI=1S/C11H15NO2S/c1-7-5-9(14-11(13)12-3)6-8(2)10(7)15-4/h5-6H,1-4H3,(H,12,13)
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InChI Key

YFBPRJGDJKVWAH-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC(=CC(=C1SC)C)OC(=O)NC
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Molecular Formula

C11H15NO2S
Record name MERCAPTODIMETHUR
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DSSTOX Substance ID

DTXSID3032626
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Molecular Weight

225.31 g/mol
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Physical Description

Mercaptodimethur is a white crystalline powder with a mild odor. Used as an insecticide and immobilizing agent for birds, acaricide and molluscicide. (EPA, 1998), Colorless or white solid; [HSDB], WHITE CRYSTALS OR FLAKES WITH CHARACTERISTIC ODOUR.
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Boiling Point

Very high. (USCG, 1999)
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Solubility

200 g/l in dichloromethane; 53 g/l in isopropanol; 33 g/l in toluene; 1.3 g/l in hexane, In water, 27 mg/l @ 20 °C, Soluble in organic solvents., Solubility in water, mg/l: 27
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Density

greater than 1 (USCG, 1999)
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Vapor Pressure

0.0001 mmHg (EPA, 1998), 0.00000027 [mmHg], 2.7X10-7 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 0.000015
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Mechanism of Action

The carbamate insecticides are reversible cholinesterase-inhibitors. They cause this effect by reversible carbamylation of the enzyme acetylcholinesterase, allowing accum of acetylcholine, as with the organophosphate insecticides. ... While the organophosphate insecticides cause irreversible inhibition of the cholinesterase enzymes, the carbamyl-enzyme complex is reversible & dissociates far more readily than the organophosphate complex. The clinical syndrome is more benign & of much shorter duration with the carbamate insecticides. /Carbamate insecticides/, The effects of methiocarb on the acetylcholinesterase activity of bovine erythrocytes & butyrylcholinesterase from equine plasma were examined in vitro. The enzyme soln was mixed with methiocarb & incubated at 2 °C & aliquots were withdrawn at precise intervals for the determination of inhibited reaction rate. Dissociation constants of enzyme-carbamate complexes (Kd) & the rate constants of enzyme carbamoylation (K2) were also determined. The Kd & K2 values for the inhibition of bovine erythrocyte AChE by methiocarb at concn of 2.5 x 10-5, 2.5 x 10-4, & 2.5 x 10-3 moles/l were 3.8 x 10-4, 4.4 x 10-4, & 5.0 x 10-4 moles/l, & 1.87, 1.18, & 1.06/min, respectively. The Kd & K2 values for the inhibition of equine plasma butyrylcholinesterase by methiocarb at concn of 2.5 x 10-4 & 2.5 x 10-3 moles/l were 1.0 x 10-3 & 8.2 x 10-4 moles/l & 1.21 & 1.13/min, respectively., The anticholinesterase (antiCHE) insecticides... inhibit serine hydrolases by carbamylating or phosphorylating a serine residue at the catalytic site. These insecticides are viewed as potential inhibitors of serine hydrolase-dependent immune functions including interleukin 2 (IL2) signalling.
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Color/Form

Colorless crystals, White crystalline powder

CAS No.

2032-65-7
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Melting Point

243 °F (EPA, 1998), 119 °C
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Methiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Methiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Methiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Methiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Methiocarb
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
1-(Benzenesulfonyl)piperidine-3-carbonyl chloride
Methiocarb

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